(Z)-3-(3-carboxyacrylamido)benzoic acid
Description
(Z)-3-(3-carboxyacrylamido)benzoic acid is a dicarboxylic acid containing an amide linkage. Its structure is characterized by a benzoic acid moiety linked to a maleamic acid fragment. This specific combination of functional groups places it within a class of compounds that are of significant interest in various areas of chemical and materials science.
The synthesis of N-substituted maleamic acids, such as the title compound, is typically achieved through the reaction of an amine with maleic anhydride (B1165640). For instance, the general synthesis of N-aryl maleamic acids involves the acylation of an aniline (B41778) with maleic anhydride. bldpharm.com In the case of this compound, this would involve the reaction of 3-aminobenzoic acid with maleic anhydride. This reaction is known to be rapid and specific for the amino group under mild conditions. nih.gov
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 42537-54-2 | bldpharm.com |
| Molecular Formula | C₁₁H₉NO₅ | bldpharm.com |
| Molecular Weight | 235.19 g/mol | bldpharm.com |
Maleamic acid, with the formula HO₂CCH=CHC(O)NH₂, is formed from the reaction of maleic anhydride with ammonia. nih.gov A broad range of maleamic acid derivatives can be synthesized by reacting maleic anhydride with various primary amines. nih.gov These molecules are characterized by a cis-double bond and both a carboxylic acid and an amide functional group. This arrangement allows for interesting chemical transformations and properties, such as the potential for cyclization to form maleimides. guidechem.com The amide bond in maleamic acid derivatives can be susceptible to hydrolysis, particularly in acidic conditions. rsc.org
The combination of these two parent structures in this compound results in a molecule with two carboxylic acid groups of differing acidity and an amide linkage that introduces a degree of conformational rigidity. The electronic properties of the benzoic acid ring can influence the reactivity of the amide and the maleamic acid moiety, and vice versa.
The "(Z)-" designation in the name of the compound is of critical importance. It refers to the stereochemistry around the carbon-carbon double bond in the maleamic acid portion of the molecule. The "Z" isomer, from the German zusammen meaning "together," indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, it results in a cis configuration of the carboxyl and amide groups across the double bond.
The spatial arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with other molecules, particularly in biological systems. nih.gov Different stereoisomers of a compound can exhibit vastly different biological activities. One isomer might be therapeutically active, while another could be inactive or even produce adverse effects. nih.govparchem.com This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with different stereoisomers. nih.gov
The Z-configuration of this compound imposes a specific three-dimensional shape on the molecule. This fixed geometry can be crucial for its ability to bind to a specific biological target. The relative positioning of the two carboxylic acid groups and the amide linkage is determined by this Z-isomerism, which in turn dictates the possible intermolecular interactions, such as hydrogen bonding, that the molecule can form. nih.gov In some cases, the Z-isomer of a compound has been shown to have more potent biological activity or improved pharmacokinetic properties compared to the corresponding E-isomer. acs.org
Amide-containing aromatic carboxylic acids, the class to which this compound belongs, are a significant focus of current academic research due to their diverse potential applications.
One major area of investigation is in the development of novel polymers. Wholly aromatic polyamides, or aramids, are high-performance materials known for their exceptional thermal and mechanical properties. researchgate.net Research is ongoing to synthesize new aromatic polyamides with tailored properties, such as improved solubility and processability, by incorporating different functional groups, including carboxylic acids. nih.govresearchgate.net The presence of carboxylic acid groups can enhance solubility and provide sites for further chemical modification. nih.gov
In the field of medicinal chemistry, amide-containing aromatic carboxylic acids are being explored as inhibitors of various enzymes. nih.gov The rigid aromatic backbone combined with the hydrogen-bonding capabilities of the amide and carboxylic acid groups can lead to specific and high-affinity binding to the active sites of enzymes. For example, derivatives of benzoic acid have been synthesized and evaluated as inhibitors for targets such as acetylcholinesterase and carbonic anhydrase. nih.gov The amide linkage is a common feature in many drugs, and the synthesis of amide derivatives from carboxylic acids and amines is a frequently employed strategy in drug discovery.
Furthermore, the reactivity of the maleamic acid moiety itself is a subject of research. The pH-sensitive nature of the amide bond in maleamic acid derivatives makes them interesting candidates for the development of "smart" materials and drug delivery systems that can release a payload in response to a change in pH. rsc.org The reversible nature of the amide bond formation in some maleamic acids is also being explored in the context of dynamic combinatorial chemistry.
Properties
IUPAC Name |
3-[[(Z)-3-carboxyprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIAYWKXDXAWJB-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198474 | |
| Record name | 3-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42537-54-2 | |
| Record name | 3-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42537-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Z 3 3 Carboxyacrylamido Benzoic Acid and Its Analogues
Chemo- and Regioselective Synthetic Strategies
The fundamental approach to constructing (Z)-3-(3-carboxyacrylamido)benzoic acid involves the formation of an amide bond between 3-aminobenzoic acid and a maleic acid-derived moiety. The primary challenge lies in achieving this linkage with high selectivity and ensuring the retention of the desired (Z)-geometry of the acrylamide (B121943) double bond.
The most direct and stereospecific route to this compound is the reaction between 3-aminobenzoic acid and maleic anhydride (B1165640). In this reaction, the nucleophilic amino group of 3-aminobenzoic acid attacks one of the electrophilic carbonyl carbons of the maleic anhydride ring. This results in the opening of the anhydride ring to form the desired product, which is a type of maleanilic acid. This reaction is generally highly regioselective, as the two carbonyl groups in maleic anhydride are equivalent, and highly chemoselective, as the amine is a much stronger nucleophile than the carboxylic acid. The inherent cis (or Z) configuration of the double bond in maleic anhydride is directly transferred to the product, thus establishing the required stereochemistry. iosrjournals.org
Computational studies on the reaction of amines with maleic anhydride show that the initial Michael adduct can, in some cases, undergo a subsequent 1,3-prototropic shift. researchgate.net However, the initial ring-opening acylation is the predominant and desired pathway for the synthesis of the target molecule.
While the direct reaction of 3-aminobenzoic acid with maleic anhydride can proceed with high efficiency, often at room temperature and without a catalyst, several strategies can be employed to optimize the formation of the amide bond, particularly for less reactive analogues. iosrjournals.org These methods focus on activating the carboxylic acid moiety to facilitate the nucleophilic attack by the amine.
Common strategies for amide bond formation that can be applied are:
Use of Coupling Agents: A vast array of coupling reagents is available to facilitate amide bond formation. numberanalytics.comluxembourg-bio.com These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group.
Catalytic Direct Amidation: Modern synthetic chemistry has seen a rise in catalytic methods that avoid the use of stoichiometric activating agents, thereby reducing waste. Boronic acid derivatives have emerged as highly effective catalysts for direct amidation at room temperature. organic-chemistry.org
Acid Anhydride-Based Methods: The use of phosphonic acid anhydrides, such as T3P® (n-propanephosphonic acid anhydride), provides a powerful tool for forming amide bonds with low potential for epimerization in chiral substrates. organic-chemistry.org
Below is an interactive table comparing various amide bond formation methodologies potentially applicable to the synthesis.
| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Direct Thermal Condensation | None | High Temperature (>180 °C) | No reagents needed, high atom economy | Harsh conditions, low functional group tolerance |
| Coupling Reagents | DCC, EDC, HATU, PyBOP | Room Temp. to 60 °C | High yields, mild conditions | Stoichiometric waste, potential for racemization |
| Boronic Acid Catalysis | Arylboronic acids | Room Temperature | Catalytic, mild conditions, high functional group tolerance | Catalyst may be expensive, requires drying agents |
| Phosphonic Anhydride | T3P® | 0 °C to Room Temp. | High yields, low epimerization, broad scope | Reagent is moisture sensitive |
The preservation of the (Z)-stereochemistry of the double bond is a critical aspect of the synthesis.
Substrate-Controlled Synthesis: The most straightforward method to ensure the (Z)-configuration is to use a precursor that already contains a cis-double bond. Maleic anhydride is the ideal starting material for this purpose. The ring-opening reaction with an amine proceeds without affecting the configuration of the carbon-carbon double bond, directly yielding the (Z)-acrylamide product. iosrjournals.org
Advanced Catalytic Methods: For the synthesis of more complex analogues where the maleic anhydride route may not be feasible, alternative methods for stereoselective acrylamide synthesis can be employed. A notable example is the copper-catalyzed three-component reaction of an alkyne, an azide, and water. nih.gov This reaction proceeds through an alkylidene ketenimine intermediate and has been shown to produce (Z)-acrylamides with high stereospecificity (Z:E > 19:1). nih.gov The proposed mechanism involves the formation of a copper-allenylidene complex, which undergoes a [3+2] cycloaddition with the azide, ultimately leading to the Z-isomer after hydrolysis. nih.gov This method offers a powerful alternative for constructing the (Z)-acrylamide moiety with high control.
While the uncatalyzed reaction is often feasible, catalysts can enhance reaction rates, improve yields, and enable the reaction under milder conditions.
Boronic Acid Catalysts: Arylboronic acids, such as 5-methoxy-2-iodophenylboronic acid, are highly active for direct amidation by forming a reactive acylborate intermediate. organic-chemistry.org This approach is attractive due to its mild conditions and high functional group tolerance.
Phosphonium and Uronium Salts: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used in peptide synthesis and are effective for coupling carboxylic acids and amines, including less nucleophilic aromatic amines. numberanalytics.comluxembourg-bio.com They work by creating a highly reactive activated ester.
Transition Metal Catalysts: Palladium and copper catalysts are well-established for C-N bond formation. numberanalytics.com While typically used in cross-coupling reactions with aryl halides, catalytic systems for the direct amidation of carboxylic acids have also been developed, offering alternative pathways.
Design and Synthesis of Precursors and Intermediates
The synthesis of this compound relies on two key precursors: 3-aminobenzoic acid and maleic anhydride.
3-Aminobenzoic Acid (m-Aminobenzoic Acid, MABA): This precursor is an aromatic amino acid with the molecular formula H₂NC₆H₄CO₂H. wikipedia.orgnih.gov The standard laboratory and industrial preparation involves the reduction of 3-nitrobenzoic acid. wikipedia.org Various reducing agents can be employed for this transformation. In a move towards more sustainable processes, a "one-pot" green synthesis has been developed. This method uses 3-nitrobenzaldehyde (B41214) as the starting material and employs a carbonaceous bio-based material (charcoal) as a catalyst in subcritical water, achieving a 59% yield without the need for added hydrogen gas or metal catalysts. mdpi.com Biosynthetic pathways for producing aminobenzoic acids in microorganisms are also being explored as a green alternative to chemical synthesis. mdpi.com
Maleic Anhydride: Maleic anhydride is a cyclic anhydride with the formula C₂H₂(CO)₂O. rsc.org Industrially, it has been produced through the vapor-phase oxidation of benzene (B151609) or, more commonly in modern plants, n-butane over a vanadium-phosphorus-oxide (VPO) catalyst. researchgate.netsci-hub.se The n-butane route is considered greener due to the lower toxicity of the starting material compared to benzene. sci-hub.se Significant research is underway to develop more sustainable, bio-based routes. Promising methods include the catalytic oxidation of furfural (B47365), which can be derived from agricultural waste, and processes starting from bio-based 1-butanol. rsc.orgrsc.orgchemistryviews.org These bio-based routes are evaluated based on life cycle assessments to ensure their environmental benefits over traditional petrochemical processes. rsc.orgrsc.org
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact.
Atom Economy: The direct reaction of 3-aminobenzoic acid and maleic anhydride exhibits 100% atom economy, as all atoms from the reactants are incorporated into the final product. This is a significant advantage over methods that require coupling agents, which generate stoichiometric byproducts.
Use of Renewable Feedstocks: The environmental profile of the synthesis can be dramatically improved by using precursors derived from renewable resources. As discussed, both 3-aminobenzoic acid and maleic anhydride can potentially be sourced from biomass. mdpi.comchemistryviews.org The use of bio-based furfural for maleic anhydride production, for instance, has shown competitive potential in life cycle assessments. rsc.org
Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as those using boronic acids, is preferable to using stoichiometric coupling reagents. Catalytic processes reduce waste and often allow for milder reaction conditions. organic-chemistry.org
Safer Solvents and Conditions: The ideal synthesis would be performed in a benign solvent, such as water or ethanol, or under solvent-free conditions. The one-pot synthesis of 3-aminobenzoic acid in subcritical water is an excellent example of using a green solvent under innovative conditions. mdpi.com
Energy Efficiency: Performing reactions at ambient temperature and pressure, as is often possible for the direct reaction of an amine and an anhydride, minimizes energy consumption.
By integrating these principles, from the choice of feedstock to the final reaction conditions, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally sustainable.
Elucidation of Chemical Reactivity and Transformation Pathways
Mechanistic Studies of Intramolecular Cyclization Reactions
A hallmark reaction of N-substituted maleamic acids is their intramolecular cyclization to form imides. researchgate.net This transformation is typically induced by dehydrating agents or heat. For (Z)-3-(3-carboxyacrylamido)benzoic acid, this process involves the nucleophilic attack of the amide nitrogen onto the carbon of the adjacent carboxylic acid group, followed by the elimination of a water molecule to yield the corresponding N-(3-carboxyphenyl)maleimide.
The reaction can proceed through two distinct pathways, leading to either the thermodynamically stable maleimide (B117702) or the kinetically favored isomaleimide. researchgate.net The formation of the isomaleimide involves the initial attack of the amide oxygen, which is often faster. However, the maleimide is generally the more stable product and can be favored under conditions that allow for equilibrium to be reached, such as prolonged heating. researchgate.netrsc.org Theoretical studies, such as those using Density Functional Theory (DFT), on similar N-arylmaleamic acids have shown that the maleimide product is often favored both kinetically and thermodynamically. researchgate.net The presence of the carboxylic acid group on the phenyl ring can influence the rate of this cyclization through its electronic effects.
A proposed mechanism for the intramolecular cyclization is illustrated below:
Step 1: Protonation - The carboxylic acid group of the maleamic acid moiety can protonate the amide oxygen, increasing the electrophilicity of the amide carbonyl carbon.
Step 2: Nucleophilic Attack - The lone pair of the amide nitrogen attacks the activated carbonyl carbon.
Step 3: Tetrahedral Intermediate - A tetrahedral intermediate is formed.
Step 4: Dehydration - Elimination of a water molecule leads to the formation of the maleimide ring.
It is noteworthy that some N-substituted maleamic acids, such as N-(carboxymethyl) maleamic acid, are resistant to cyclization due to the formation of strong intramolecular hydrogen bonds that create a planar and stable molecular conformation. researchgate.net
Investigation of Intermolecular Reaction Pathways and Derivatization Reactivity
The presence of multiple reactive sites in this compound allows for a variety of intermolecular reactions and derivatizations.
Amide and Carboxylic Acid Chemistry: The amide bond can be subjected to hydrolysis under acidic or basic conditions, although the rate is influenced by the neighboring carboxylic acid group. researchgate.netrsc.org Both carboxylic acid groups can undergo standard derivatization reactions, such as esterification with alcohols in the presence of an acid catalyst, or conversion to acid chlorides using reagents like thionyl chloride. These acid chlorides are versatile intermediates for the synthesis of esters and amides.
Alkene Chemistry: The carbon-carbon double bond in the maleamic acid portion can participate in addition reactions. For instance, it can be a target for radical additions. researchgate.net Furthermore, photoredox-catalyzed hydroarylation and cyclization of N-arylacrylamides have been reported, suggesting that under specific photocatalytic conditions, the double bond could be involved in forming new carbon-carbon bonds. mdpi.com
Derivatization via Coupling Reactions: The carboxylic acid functionalities can be used for coupling reactions with amines or alcohols using standard peptide coupling reagents like HATU or HBTU to form amides or esters, respectively. nih.gov This allows for the attachment of various molecular tags or building blocks to the core structure.
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|---|
| Carboxylic Acids | Esterification | Alcohol, Acid Catalyst | Diester Derivative |
| Carboxylic Acids | Amide Coupling | Amine, Coupling Agent (e.g., HATU) | Diamide Derivative |
| Amide | Hydrolysis | Acid or Base, Heat | 3-Aminobenzoic acid and Maleic Acid |
| Alkene | Radical Addition | Radical Initiator, Radical Species | Substituted Succinic Acid Derivative |
Stability and Degradation Mechanisms under Controlled Environmental Conditions
The stability of this compound is highly dependent on environmental factors, particularly pH and temperature.
pH-Dependent Hydrolysis: Maleamic acid derivatives are known for their pH sensitivity. researchgate.netrsc.org The amide bond can undergo hydrolysis, which is often mediated by the intramolecular participation of the adjacent carboxylic acid group. nih.gov This hydrolysis proceeds through the formation of a cyclic anhydride (B1165640) intermediate. researchgate.net The rate of hydrolysis is generally faster in acidic conditions where the carboxylic acid is protonated. nih.gov Studies on analogous compounds have shown that they are more stable at neutral pH. nih.govnih.gov Extreme pH values, both acidic and alkaline, tend to accelerate degradation. nih.govnih.gov
Thermal Stability: The thermal stability of the compound is linked to its propensity for intramolecular cyclization to the more stable maleimide, as well as potential decarboxylation at higher temperatures. The rate of these degradation pathways increases with temperature.
Oxidative Stability: The presence of the carbon-carbon double bond makes the molecule susceptible to oxidation. Strong oxidizing agents can cleave the double bond. For instance, the stability of similar compounds can be significantly reduced in the presence of hydrogen peroxide. nih.govnih.gov
| Condition | Effect on Stability | Primary Degradation Pathway |
|---|---|---|
| Acidic pH (e.g., 1-2) | Decreased Stability | Accelerated Amide Hydrolysis |
| Neutral pH (e.g., 7) | Relatively High Stability | Slow Hydrolysis/Cyclization |
| Alkaline pH (e.g., 11-12) | Decreased Stability | Accelerated Amide Hydrolysis |
| Elevated Temperature | Decreased Stability | Intramolecular Cyclization, Decarboxylation |
| Oxidizing Agents (e.g., H₂O₂) | Decreased Stability | Oxidation of the Alkene |
Analysis of Electrophilic and Nucleophilic Properties
The distribution of electron density in this compound gives rise to distinct electrophilic and nucleophilic centers, which are key to its reactivity. vaia.commasterorganicchemistry.com
Nucleophilic Centers: The primary nucleophilic sites in the molecule are the heteroatoms with lone pairs of electrons: the oxygen atoms of the carbonyl groups and the hydroxyl groups of the carboxylic acids, and the nitrogen atom of the amide. vaia.comkhanacademy.org The electron-rich carbon-carbon double bond can also act as a nucleophile in certain reactions. vaia.com The relative nucleophilicity of these sites can be influenced by the solvent and the specific reaction conditions. libretexts.org
Electrophilic Centers: The carbonyl carbons of the amide and the two carboxylic acid groups are significant electrophilic centers. vaia.commasterorganicchemistry.com These carbons are bonded to highly electronegative oxygen atoms, which polarize the C=O bond and render the carbon atom electron-deficient and susceptible to attack by nucleophiles. The carbon atoms of the double bond can also exhibit electrophilic character, particularly in Michael-type addition reactions, due to the electron-withdrawing effect of the adjacent carbonyl group.
The interplay between these nucleophilic and electrophilic sites is fundamental to the compound's reactivity, including its cyclization, hydrolysis, and derivatization reactions. For example, the intramolecular cyclization is a direct result of the nucleophilic amide nitrogen attacking the electrophilic carbonyl carbon of the carboxylic acid.
Rational Derivatization Strategies and Structure Function Research
Synthesis of Analogues with Modified Benzoic Acid Scaffolds
The synthesis of (Z)-3-(3-carboxyacrylamido)benzoic acid and its analogues typically involves the reaction of a substituted aminobenzoic acid with maleic anhydride (B1165640). This reaction proceeds via the formation of a maleamic acid, which is the N-acylated derivative. The (Z)-configuration of the double bond is a direct consequence of the cis-geometry of maleic anhydride.
The modification of the benzoic acid scaffold is a key strategy to modulate the properties of the resulting molecule. By starting with different isomers of aminobenzoic acid (ortho-, meta-, or para-) or by introducing various substituents on the phenyl ring, a wide range of analogues can be synthesized. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can influence its biological activity and pharmacokinetic properties.
For instance, the synthesis of N-arylmaleimides, which are the cyclized form of the corresponding maleamic acids, often starts with the reaction of an aniline (B41778) with maleic anhydride. rsc.orgiosrjournals.org The resulting N-arylmaleamic acid is then cyclized using dehydrating agents like acetic anhydride and sodium acetate. rsc.orgiosrjournals.orgmdpi.com This two-step process allows for the introduction of a variety of substituents on the aromatic ring, originating from the starting aniline.
Table 1: Synthesis of N-Aryl Maleamic Acid Derivatives
| Starting Aniline Derivative | Product (N-Aryl Maleamic Acid) | Key Observations | Reference(s) |
| Aniline | N-Phenylmaleamic acid | A common starting point for the synthesis of N-phenylmaleimide. | rsc.org |
| 4-Aminophenol | N-(4-hydroxyphenyl)maleamic acid | The hydroxyl group can be a site for further derivatization. | ajchem-a.com |
| Various substituted anilines | Various N-arylmaleamic acids | The reaction is generally applicable to a wide range of anilines, allowing for diverse substitutions on the phenyl ring. | mdpi.com |
The choice of substituents on the benzoic acid ring is critical. For example, in the context of developing inhibitors for specific biological targets, the position and nature of the substituent can dramatically affect binding affinity and selectivity. Studies on other benzoic acid derivatives have shown that even a simple shift of a methyl group from the ortho- to the para-position can significantly alter bioactivity predictions. nih.gov
Exploration of Structural Variations within the Acrylamido Moiety
The acrylamido moiety of this compound, derived from maleic anhydride, presents another avenue for structural diversification. Modifications in this part of the molecule can impact its reactivity, geometry, and interaction with biological targets.
Furthermore, the double bond of the acrylamido moiety, particularly in its cyclized maleimide (B117702) form, is a reactive Michael acceptor. This reactivity can be tuned by introducing substituents on the double bond. The maleimide ring is known to react with thiols, a property that is extensively used in bioconjugation. nih.govresearchgate.net The stability of the resulting thio-succinimide linkage is influenced by the substituents on the maleimide ring. For example, N-aryl maleimides react faster with thiols compared to N-alkyl maleimides. mdpi.com
The carboxylic acid group of the acrylamido moiety is also a target for modification. It can be esterified or converted into an amide to alter the polarity and pharmacokinetic profile of the compound. Such modifications have been shown to be critical in drug design, where esters can act as prodrugs to improve oral absorption. researchgate.net
Development of Conjugates and Oligomeric Precursors for Advanced Applications
The reactive nature of the maleimide group, the cyclized form of this compound, makes it an excellent candidate for the development of conjugates and oligomeric precursors. Maleimides are widely used as heterobifunctional crosslinkers to connect molecules containing primary amines with those containing sulfhydryl groups. sigmaaldrich.comsigmaaldrich.com
A significant application is in the field of antibody-drug conjugates (ADCs). In this approach, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The maleimide moiety can serve as the linker component that attaches the drug to the antibody. The stability of the maleimide linkage is a critical factor influencing the efficacy and safety of the ADC, as premature release of the drug can lead to off-target toxicity. nih.govaacrjournals.org Research has focused on engineering the maleimide linker to enhance its stability in circulation while allowing for efficient drug release at the target site. ucl.ac.uk
Furthermore, N-substituted maleimides can undergo free-radical polymerization to form polymers with high thermal stability. researchgate.net These polymers can be designed to carry drugs or other active agents, offering possibilities for controlled release systems. The properties of these polymers can be tailored by the choice of the N-substituent on the maleimide monomer.
Table 2: Applications of Maleimide Derivatives in Conjugation and Polymerization
| Application | Description | Key Features of Maleimide Moiety | Reference(s) |
| Antibody-Drug Conjugates (ADCs) | Linking cytotoxic drugs to antibodies for targeted cancer therapy. | Reacts with thiol groups on the antibody. Stability of the linkage is crucial for pharmacokinetics. | nih.govaacrjournals.org |
| Bioconjugation | Attaching probes, PEG, or other molecules to biomolecules. | Reactive towards thiols, enabling site-specific modification of proteins and peptides. | sigmaaldrich.comsigmaaldrich.com |
| Polymer Synthesis | Used as monomers for the synthesis of thermally stable polymers. | Can undergo free-radical polymerization. The N-substituent influences polymer properties. | researchgate.net |
Establishing Structure-Property and Structure-Activity Relationships
Establishing clear structure-property relationships (SPRs) and structure-activity relationships (SARs) is a fundamental goal in the development of new chemical entities based on the this compound scaffold. This involves synthesizing a systematic series of analogues and evaluating their physicochemical properties and biological activities.
For N-aryl maleimide derivatives, SAR studies have revealed important insights. For instance, the nature and position of substituents on the aryl ring can significantly impact their antimicrobial activity. nih.govresearchgate.net Generally, the lipophilicity and electronic properties of the substituents play a crucial role. Some studies have shown that N-aryl maleimides can be a promising scaffold for developing new anticancer and antifungal agents. rsc.orgresearchgate.net
The stability of the maleimide ring itself is a key property that is influenced by its N-substituent. N-aryl maleimides, for instance, have been found to be less stable than N-alkyl maleimides in some contexts, which can be an important consideration in the design of bioconjugates. sigmaaldrich.comsigmaaldrich.com
Computational and Theoretical Investigations of Z 3 3 Carboxyacrylamido Benzoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently used to model the electronic landscape of benzoic acid derivatives, providing a basis for predicting their behavior. niscpr.res.inresearchgate.netresearchgate.netresearchgate.net For (Z)-3-(3-carboxyacrylamido)benzoic acid, these calculations would map out its electron distribution and energy levels, which are crucial for determining its stability and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.innih.gov
A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. niscpr.res.innih.gov In computational studies of other benzoic acid derivatives, HOMO-LUMO energy gaps have been calculated to predict reactivity. For instance, a study on a different benzoic acid derivative reported a HOMO-LUMO gap of 4.06 eV, suggesting high kinetic stability. niscpr.res.in For this compound, the presence of multiple functional groups, including two carboxylic acid moieties and an amide linkage, would likely result in a complex distribution of these frontier orbitals. The HOMO is expected to be localized around the electron-rich regions, such as the benzene (B151609) ring and the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO would likely be distributed over the electron-deficient carboxyl and amide carbonyl groups. A theoretical calculation would provide the precise energy values and spatial distribution of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Symbol | Hypothetical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.10 |
| Energy Gap | ΔE | 4.40 |
This table presents hypothetical values for illustrative purposes, based on typical ranges seen in related compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. libretexts.org The MEP map uses a color spectrum to represent different electrostatic potential values on the molecule's surface. libretexts.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. niscpr.res.innih.govresearchgate.net
For this compound, MEP analysis would likely show significant negative potential around the oxygen atoms of both carboxylic acid groups and the amide carbonyl group, identifying them as primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netnih.gov The hydrogen atoms of the carboxylic acid and amide groups would exhibit strong positive potential, marking them as key hydrogen bond donor sites. niscpr.res.innih.gov Such maps are crucial for understanding how the molecule might interact with other molecules. researchgate.netscispace.com
Computational chemistry allows for the accurate prediction of various spectroscopic signatures, which can aid in the characterization of a compound. niscpr.res.in
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies of different functional groups. researchgate.netresearchgate.net For this compound, calculations would predict characteristic stretching frequencies for the O-H bonds of the carboxylic acids, the N-H bond of the amide, the C=O bonds of the acids and amide, and the C=C bonds of the aromatic ring and the acrylamido moiety. researchgate.net For example, C=O stretching modes are typically expected in the 1600-1750 cm⁻¹ range. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. researchgate.net These transitions are often from π to π* orbitals within the aromatic and conjugated systems of the molecule. For similar benzoic acid derivatives, absorption bands are often predicted around 265 nm. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. researchgate.netmdpi.com These theoretical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can help in assigning the signals in experimental NMR spectra. mdpi.com For this compound, distinct chemical shifts would be predicted for the protons and carbons of the benzoic acid ring, the vinyl group, and the two carboxylic acid groups.
Conformational Analysis and Stereochemical Influences on Molecular Dynamics
The steric and electronic interactions between the benzoic acid ring and the carboxyacrylamido side chain would be a key determinant of the preferred conformation. uky.edu For instance, intramolecular hydrogen bonding between the amide proton and a nearby carboxyl oxygen could stabilize certain conformations. Understanding the relative energies of different conformers is essential, as the molecular shape impacts physical properties and how the molecule interacts with its environment. Studies on similar molecules have shown that even subtle changes in substitution can lead to different stable crystal forms, a phenomenon known as polymorphism. uky.edu
Reaction Mechanism Modeling through Computational Chemistry
Computational chemistry provides a powerful lens through which to study reaction mechanisms at a molecular level. For this compound, one could model its synthesis, which likely involves the reaction between 3-aminobenzoic acid and maleic anhydride (B1165640).
By calculating the potential energy surface for the reaction, chemists can identify the transition state structures, determine activation energies, and evaluate the reaction pathway's thermodynamics. This would clarify the step-by-step process of the amide bond formation and confirm why the "Z" isomer is the expected product under certain conditions. Such modeling can distinguish between different possible mechanisms and explain the regioselectivity and stereoselectivity of the reaction.
Prediction of Intermolecular Interactions and Binding Affinities (non-biological systems)
The functional groups on this compound—two carboxylic acids and an amide—are all capable of forming strong intermolecular hydrogen bonds. researchgate.net Computational modeling can predict how these molecules would arrange themselves in a solid state or in solution. researchgate.net
In a non-biological context, this is particularly relevant for materials science applications. Calculations can determine the strength and geometry of various intermolecular interactions, such as:
Hydrogen Bonding: The carboxylic acid groups can form classic head-to-tail dimers with other molecules, a common motif in benzoic acid crystal structures. researchgate.net The amide group can also act as both a hydrogen bond donor (N-H) and acceptor (C=O).
π-π Stacking: The benzene ring can engage in π-π stacking interactions with other aromatic rings, contributing to the stability of a crystal lattice. nih.gov
By calculating the interaction energies between molecular pairs, it is possible to predict the most stable packing arrangements in a crystal. researchgate.netniscpr.res.in These energies are typically broken down into electrostatic, polarization, dispersion, and repulsion components to provide a detailed understanding of the forces at play. niscpr.res.in This knowledge is critical for predicting material properties like solubility and melting point. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of (Z)-3-(3-carboxyacrylamido)benzoic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be determined. The expected spectra are interpreted based on the distinct chemical environments of the protons and carbon atoms in the benzoic acid ring, the amide linkage, and the cis-configured carboxyacryl group.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the number and types of hydrogen atoms. For the benzoic acid moiety, the substitution pattern (meta or 1,3) results in a complex multiplet for the aromatic protons. The two protons of the maleamic acid portion, being on a cis-double bond, are expected to show a characteristic coupling constant.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the two carboxyl carbons, the amide carbonyl carbon, the olefinic carbons of the double bond, and the carbons of the disubstituted benzene (B151609) ring. Data for the precursor, 3-aminobenzoic acid, shows carbon signals at δ=168.3, 149.2, 131.7, 129.3, 118.4, 117.1, and 114.9 ppm in DMSO-d6. rsc.org Upon formation of the amide, these chemical shifts, particularly for the carbons near the amino group, would be altered.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Benzoic Acid COOH | ~13.0 | ~167 | Broad singlet, exchangeable with D₂O. |
| Maleic Acid COOH | ~12.5 | ~166 | Broad singlet, exchangeable with D₂O. |
| Amide NH | ~10.0 | - | Broad singlet, exchangeable with D₂O. |
| Aromatic CH | 7.5 - 8.5 | 120 - 140 | Complex multiplet pattern due to 1,3-substitution. |
| Olefinic CH | 6.2 - 6.5 | 130 - 135 | Two doublets with a cis coupling constant (J ≈ 12-14 Hz). |
| Amide C=O | - | ~165 | Carbonyl signal. |
| Aromatic C (quaternary) | - | 130 - 145 | Signals for C1 and C3 of the benzene ring. |
Note: The data in the table is predictive and based on typical chemical shift values for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in this compound. These two methods are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. nih.gov
The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups:
O-H Stretching: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimers.
N-H Stretching: A peak around 3300 cm⁻¹ is expected for the amide N-H group.
C=O Stretching: Multiple strong absorption bands are anticipated between 1650 and 1750 cm⁻¹. These correspond to the carbonyls of the two carboxylic acid groups and the amide group (Amide I band). The conjugation in the aromatic ring and the maleamic acid moiety influences the exact positions of these bands.
C=C Stretching: Vibrations for the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The alkene C=C stretch is also expected in this region.
N-H Bending: The Amide II band, resulting from N-H bending and C-N stretching, is typically found around 1550 cm⁻¹.
C-O Stretching and O-H Bending: These vibrations associated with the carboxylic acid groups are expected in the 1200-1450 cm⁻¹ range.
Interactive Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very broad due to hydrogen bonding. |
| N-H Stretch | Amide | ~3300 | Medium to strong intensity. |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, sharp peak. |
| C=O Stretch | Amide (Amide I) | 1650 - 1680 | Strong, sharp peak. |
| C=C Stretch | Aromatic/Alkene | 1450 - 1600 | Multiple bands of variable intensity. |
| N-H Bend | Amide (Amide II) | ~1550 | Medium to strong intensity. |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong intensity. |
| O-H Bend | Carboxylic Acid | ~1400-1440, ~920 | In-plane and out-of-plane (broad) bends. |
Note: The data in the table is based on characteristic infrared absorption frequencies for organic functional groups. The exact peak positions can be influenced by the molecular structure and sample state.
Mass Spectrometry (EI-MS, ESI-MS, HRMS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of this compound (C₁₁H₉NO₅). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like carboxylic acids and is typically used with liquid chromatography. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 234.04. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 236.05 or adducts with sodium [M+Na]⁺ at m/z 258.03 would be expected.
Electron Ionization (EI-MS): This high-energy technique causes extensive fragmentation, providing a unique fingerprint of the molecule and valuable structural information. The molecular ion peak [M]⁺ at m/z 235 would be observed.
Fragmentation Pattern: The fragmentation of this compound would involve characteristic losses from both the benzoic acid and maleamic acid moieties.
A primary fragmentation for aromatic acids is the loss of •OH (M-17) and •COOH (M-45). miamioh.edu
The most prominent fragmentation of benzoic acid itself often leads to the [C₆H₅CO]⁺ ion at m/z 105 (base peak) and the [C₆H₅]⁺ ion at m/z 77 after the loss of CO. docbrown.info
Loss of CO₂ (44 Da) is a common fragmentation pathway for deprotonated benzoic acids under collisional activation. nih.gov
Cleavage of the amide bond can occur, leading to fragments corresponding to the 3-aminobenzoic acid and maleic anhydride (B1165640) precursors.
Loss of water (18 Da) from the two carboxylic acid groups is also a probable fragmentation pathway. fu-berlin.de
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Possible Origin |
| 235 | [C₁₁H₉NO₅]⁺ | Molecular Ion (M⁺) |
| 218 | [C₁₁H₈NO₄]⁺ | Loss of •OH from a carboxyl group |
| 191 | [C₁₀H₈NO₃]⁺ | Loss of CO₂ from a carboxyl group |
| 137 | [C₇H₇NO₂]⁺ | Fragment corresponding to 3-aminobenzoic acid |
| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to [M-H] of benzoic acid |
| 105 | [C₇H₅O]⁺ | Loss of •OH from benzoic acid fragment |
| 99 | [C₄H₃O₃]⁺ | Fragment corresponding to maleic anhydride |
| 77 | [C₆H₅]⁺ | Loss of CO from m/z 105 |
Note: This table presents plausible fragmentation pathways. The relative abundance of these fragments would depend on the ionization method and energy.
Advanced Chromatographic Techniques (e.g., HPLC-MS) for Purity Assessment and Mixture Analysis
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), are indispensable for the analysis of this compound. This method allows for the separation of the target compound from starting materials, byproducts, and potential isomers, while simultaneously providing mass information for peak identification.
Purity Assessment: HPLC is the standard method for determining the purity of synthesized compounds. A reversed-phase C18 column is commonly used for separating polar aromatic compounds. sielc.com The mobile phase typically consists of an aqueous buffer (like formic acid or ammonium acetate) and an organic modifier (such as acetonitrile or methanol). The compound would be detected by a UV detector, leveraging the strong UV absorbance of the aromatic ring and conjugated system, or by a mass spectrometer. A pure sample should ideally exhibit a single, sharp chromatographic peak.
Mixture Analysis: In a reaction mixture, HPLC can effectively separate this compound from its potential trans-isomer, (E)-3-(3-carboxyacrylamido)benzoic acid (fumaramic acid derivative), as well as from unreacted 3-aminobenzoic acid and hydrolyzed maleic acid. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for separating isomers of compounds like aminobenzoic acids. sielc.comhelixchrom.com LC-MS analysis would confirm the identity of each separated component by its mass-to-charge ratio.
Exploration of Molecular Interactions and Biochemical Studies in Vitro and Mechanistic Focus
Investigation of Enzyme Inhibition Mechanisms (in vitro, e.g., neuraminidase, polyphenol oxidase, xanthine (B1682287) oxidase, α-glucosidase, lipase)
Derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and evaluated as potential microbial neuraminidase inhibitors. rjptonline.org This suggests that the aminobenzoic acid core could serve as a scaffold for designing molecules that target this viral enzyme.
Furthermore, studies on maleic acid derivatives have demonstrated their capacity to act as irreversible inhibitors of acetylcholinesterase. nih.gov The mechanism of inhibition is thought to involve the reactive double bond of the maleic acid moiety, which can form covalent adducts with nucleophilic residues in the enzyme's active site. Given that (Z)-3-(3-carboxyacrylamido)benzoic acid contains a maleanilic acid structure, it is plausible that it could exhibit similar irreversible inhibitory effects on certain enzymes.
Investigations into 3-aminobenzoic acid derivatives have revealed inhibitory activity against enzymes such as glutathione S-transferase and glutathione reductase. researchgate.net The specific nature of the substitutions on the aminobenzoic acid ring was found to influence the inhibitory potency.
It is important to note that without direct experimental data for this compound, its specific inhibitory profile against enzymes like neuraminidase, polyphenol oxidase, xanthine oxidase, α-glucosidase, and lipase (B570770) remains speculative. Future in vitro enzymatic assays would be necessary to elucidate its actual inhibitory capabilities and mechanisms.
Receptor Binding Studies (in vitro, focusing on molecular recognition principles)
The structural characteristics of this compound, particularly the presence of a 3-aminobenzoic acid core, suggest its potential to engage in molecular recognition events at various receptor binding sites. Research on analogous compounds provides insights into the types of receptor interactions that might be possible.
For instance, cyclic pseudopeptides containing 3-aminobenzoic acid subunits have been shown to act as ditopic receptors, capable of simultaneously binding both cations and anions. acs.org This dual binding capacity is attributed to the specific conformation adopted by the cyclic structure, which presents a hydrophobic cavity and hydrogen bonding functionalities. This highlights the ability of the 3-aminobenzoic acid moiety to participate in the formation of well-defined binding pockets.
Furthermore, derivatives of 3-aminobenzoic acid have been explored for their binding affinity to specific neurotransmitter receptors. For example, certain purine derivatives incorporating a 3-aminobenzyl group have demonstrated high affinity for the benzodiazepine receptor. nih.gov The nature and position of substituents on the benzyl ring were found to be critical for potent receptor binding.
Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)
The interaction of small molecules with biological macromolecules such as proteins and nucleic acids is fundamental to their biological activity. While direct studies on the interaction of this compound with these macromolecules are limited, the chemical functionalities within its structure suggest several potential modes of interaction.
Protein Interactions:
The enzyme inhibition and receptor binding activities discussed in the previous sections are prime examples of specific protein interactions. Beyond these, the carboxyl and amide groups of this compound can readily participate in hydrogen bonding with amino acid residues on protein surfaces. The aromatic ring can engage in hydrophobic and π-stacking interactions.
Studies on benzoic acid and its derivatives have shown that they can penetrate membrane/water interfaces, with the depth of penetration being pH-dependent. nih.gov This suggests that this compound could interact with membrane-associated proteins.
Nucleic Acid Interactions:
Small molecules can interact with nucleic acids through various mechanisms, including groove binding, intercalation, and electrostatic interactions with the phosphate backbone. atdbio.com The planar aromatic ring of this compound could potentially intercalate between the base pairs of DNA or RNA. The negatively charged carboxyl groups could engage in electrostatic interactions with the positively charged regions of nucleic acid binding proteins or directly with the nucleic acid structure.
The specific nature of these interactions would depend on the three-dimensional structure of both the compound and the macromolecular target. Techniques such as isothermal titration calorimetry, surface plasmon resonance, and NMR spectroscopy would be valuable in characterizing the binding affinity and thermodynamics of the interaction between this compound and various biological macromolecules.
Mechanistic Research of Cellular Pathway Modulation (in vitro, focusing on molecular events)
The potential for this compound to modulate cellular pathways in vitro can be inferred from studies on related benzoic acid derivatives. These compounds have been shown to influence various signaling cascades and metabolic processes at the molecular level.
One example of cellular pathway modulation by a related compound is the inhibition of coenzyme Q biosynthesis by benzoic acid in Schizosaccharomyces pombe. nih.gov This inhibition was found to be counteracted by the precursors of coenzyme Q, suggesting a competitive mechanism at a specific enzymatic step in the pathway. This finding indicates that benzoic acid derivatives can enter cells and interfere with fundamental metabolic pathways.
Furthermore, gentisic acid, a benzoic acid derivative, has been shown to suppress lipopolysaccharide-stimulated inflammatory responses in vitro. nih.gov This was achieved by modulating the production of nitric oxide and pro-inflammatory cytokines, as well as influencing inflammation-related protein pathways. This demonstrates the potential for benzoic acid derivatives to exert anti-inflammatory effects by intervening in specific signaling cascades.
Given these examples, it is plausible that this compound could also modulate cellular pathways. Its ability to inhibit enzymes or bind to receptors could trigger downstream signaling events. For instance, if it were to inhibit a key kinase in a signaling pathway, it could lead to the downregulation of that pathway's activity. Similarly, binding to a receptor could initiate a cascade of intracellular events, leading to changes in gene expression and cellular function.
To investigate the specific effects of this compound on cellular pathways, a variety of in vitro assays could be employed. These include reporter gene assays to assess the activity of specific transcription factors, western blotting to measure the phosphorylation status of signaling proteins, and metabolomic studies to identify changes in cellular metabolism. Such studies would be crucial in elucidating the molecular mechanisms underlying any observed biological effects of this compound.
Applications in Materials Science and Chemical Technologies
Development as Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of a MOF, including its pore size, stability, and functionality, are directly influenced by the choice of the organic ligand. bldpharm.com Carboxylic acids are among the most common and effective ligands for MOF synthesis due to the ability of their carboxylate groups to form strong, stable coordination bonds with metal centers. bldpharm.com
While (Z)-3-(3-carboxyacrylamido)benzoic acid, being a dicarboxylic acid, is a plausible candidate for a MOF ligand, no studies documenting its use for this purpose have been found. Research in this area predominantly features other benzoic acid derivatives or polycarboxylic acids. nih.govnih.govsemanticscholar.org
The design of MOF ligands is crucial for achieving desired framework topologies and functions. Ligands based on aromatic carboxylic acids are widely used because their rigidity can lead to stable, porous structures. nih.govsemanticscholar.org The synthesis of MOFs typically involves methods like solvothermal or hydrothermal reactions, where the metal salt and organic ligand are heated in a suitable solvent to facilitate the self-assembly of the crystalline framework. nih.govresearchgate.net For instance, zinc nitrate (B79036) and various benzoic acid derivatives have been combined in solvents like N,N-dimethylformamide (DMF) to produce novel MOFs. nih.govsemanticscholar.org Although these general principles are well-established, no specific protocols for the synthesis of a MOF using this compound as the ligand are available in the scientific literature.
MOFs have emerged as a promising class of materials for photocatalysis, a process that uses light to drive chemical reactions. rsc.org Their high surface area and tunable electronic properties make them effective platforms for degrading pollutants, producing hydrogen, or facilitating organic transformations. researchgate.netresearchgate.net The photocatalytic activity of a MOF can be enhanced by using ligands that absorb visible light or by creating composite materials. rsc.org Strategies to improve performance include coupling MOFs with other semiconductors to create Z-scheme heterojunctions, which promote the separation of light-induced charge carriers. researchgate.netresearchgate.net There are no published reports on the photocatalytic properties of any MOF derived from this compound.
Utilization in Surface Chemistry and Coating Technologies (e.g., Atomic Layer Deposition Inhibitors)
The functional groups within a molecule dictate its behavior at interfaces and its utility in surface modification. Carboxylic acids are known to bind to various surfaces, forming self-assembled monolayers (SAMs) that can alter surface properties like wettability or adhesion.
One advanced application is in area-selective atomic layer deposition (AS-ALD), where SAMs can act as inhibitors to block the deposition of thin films on specific regions of a substrate. Research has shown that benzoic acid and its derivatives can form effective inhibitor layers for ZnO ALD. mdpi.com The binding of the carboxylate group to the surface is key to this inhibitory action. mdpi.com Furthermore, benzoic acid has been grafted onto polyethylene (B3416737) surfaces to change their polarity from hydrophobic to hydrophilic, demonstrating its utility in coating technologies. mdpi.comnih.govresearchgate.net Theoretically, the carboxylic acid functionalities of this compound could be exploited for similar purposes, but no specific research has been conducted to validate its use as an ALD inhibitor or in other surface coating applications.
Potential as Building Blocks for Polymer and Supramolecular Assembly
Molecules containing multiple reactive functional groups can serve as monomers for polymerization or as building blocks for larger, non-covalently bonded supramolecular assemblies. The two carboxylic acid groups of this compound make it a theoretical candidate for producing polyesters or polyamides. Benzoic acid has been investigated as a medium and a catalyst for the synthesis of polyimides, showcasing the role of carboxylic acids in polymerization processes. chemrxiv.orgresearchgate.net
In supramolecular chemistry, molecules are designed to self-assemble into ordered structures through interactions like hydrogen bonding. rsc.orgnih.gov Benzene-1,3,5-tricarboxylic acid, for example, is a well-known building block for creating complex hydrogen-bonded networks and hierarchical structures. rsc.orgnih.gov The combination of hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (carbonyl C=O, carboxylic acid O-H) in this compound suggests it could form intricate supramolecular patterns. However, its potential as a building block for either polymers or supramolecular assemblies remains unexplored in published literature.
Role in Catalytic Processes and Reaction Engineering
Certain organic molecules can function as catalysts, offering milder and more sustainable alternatives to metal-based catalysts. Benzoic acid has been successfully employed as an inexpensive, metal-free organocatalyst for transamidation reactions, facilitating the conversion of amides, ureas, and phthalimide. sci-hub.se The acidic nature of the carboxylic acid group is central to its catalytic activity. While the presence of two carboxylic acid groups in this compound suggests it may possess catalytic properties, its efficacy and application in any specific catalytic process have not been reported.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The convergence of computational power and chemical science has enabled the rapid in silico design and evaluation of novel molecules. Artificial intelligence (AI) and machine learning (ML) are poised to dramatically accelerate the exploration of the chemical space around (Z)-3-(3-carboxyacrylamido)benzoic acid.
Generative AI models could propose entirely new structures based on the this compound scaffold, optimized for specific functions such as binding to a particular protein target or exhibiting desired material properties. niscpr.res.in Computational tools like Density Functional Theory (DFT) can be used to calculate molecular properties such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), providing deep insights into the reactivity and interaction capabilities of designed compounds. niscpr.res.inscielo.org.zaresearchgate.net This computational-first approach significantly reduces the time and cost associated with synthesizing and testing new compounds, focusing laboratory efforts on the most promising candidates.
Table 1: Hypothetical AI/ML-Predicted Properties for Designed Analogs
This interactive table illustrates the types of data that could be generated using computational models to guide the selection of derivatives for synthesis.
| Analog Structure | Predicted Property | Predicted Value | Computational Method |
| Parent Compound | Binding Affinity (Target X) | -6.5 kcal/mol | Molecular Docking |
| Analog 1 (Fluoro-substituted) | Aqueous Solubility | High | QSPR Model |
| Analog 2 (Amide replaced) | Metabolic Stability | Moderate | P450 Metabolism Model |
| Analog 3 (Carboxyl esterified) | Membrane Permeability | High | ADMET Predictor |
| Analog 4 (Generated) | Antiviral Activity (IC50) | 2.5 µM | 3D-QSAR Model nih.gov |
Exploration of Novel Biosynthetic Pathways and Biocatalytic Synthesis
The increasing demand for sustainable and green chemical manufacturing processes makes the exploration of biosynthetic routes for this compound a critical research direction. Plant benzoic acids and their derivatives are key components of numerous natural products, and their biosynthesis occurs through complex metabolic networks. nih.govbohrium.comnih.gov Research has elucidated that plants can synthesize benzoic acid from the amino acid L-phenylalanine via pathways involving the shortening of a C3 side chain, which can occur through β-oxidative or non–β-oxidative routes. purdue.edupnas.org Future work could focus on harnessing and engineering these plant-based pathways in microbial hosts to produce the 3-aminobenzoic acid precursor sustainably.
The subsequent amide bond formation is a prime target for biocatalysis. rsc.org Conventional chemical methods for creating amide bonds often require harsh conditions and stoichiometric coupling reagents, leading to poor atom economy. acs.org Enzymatic strategies offer an environmentally benign alternative. nih.govacs.org Enzymes such as ATP-dependent amide bond synthetases or ligases can catalyze the formation of the amide linkage between 3-aminobenzoic acid and a maleic acid derivative in aqueous media. acs.orgresearchgate.net Another promising approach is the use of hydrolase enzymes like lipases or proteases in low-water systems to drive the reaction equilibrium towards amide synthesis. rsc.orgresearchgate.net Carboxylic acid reductase enzymes have also been tailored for selective amide bond formation, presenting a highly selective strategy. nih.gov
Table 2: Comparison of Potential Biocatalytic Strategies
This table compares potential enzymatic approaches for the key bond-forming steps in the synthesis of this compound.
| Reaction Step | Enzyme Class | Mechanism/Principle | Advantages | Reference |
| Benzoic Acid Core | Phenylalanine Ammonia Lyase (PAL) & β-oxidative enzymes | Plant-derived pathway from L-phenylalanine | Renewable feedstock, potential for microbial production | pnas.org |
| Amide Bond Formation | Amide Bond Synthetase (ABS) | ATP-dependent activation of carboxylic acid | High selectivity in aqueous media | researchgate.net |
| Amide Bond Formation | Lipase (B570770) / Protease | Hydrolase-catalyzed aminolysis of an ester precursor | Can be used in non-aqueous ("green") solvents | rsc.org |
| Amide Bond Formation | Carboxylic Acid Reductase (CAR) | Acyl-phosphate mediated chemistry | High selectivity, avoids competing esterification | nih.gov |
Development of Advanced In Situ Characterization Techniques
A deep understanding of the reaction kinetics, mechanism, and potential intermediates in the synthesis of this compound is crucial for process optimization and control. Advanced in situ characterization techniques, which monitor the reaction as it happens, are invaluable for this purpose. mpg.de
Techniques such as in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentration of reactants, products, and transient intermediates without the need for offline sampling. mt.comrptu.deacs.org For example, an in situ attenuated total reflection (ATR)-FTIR probe could be immersed in the reaction vessel to track the disappearance of vibrational bands corresponding to the reactants (e.g., 3-aminobenzoic acid and maleic anhydride) and the appearance of bands associated with the amide and carboxylic acid groups of the product. mt.comrsc.org This allows for precise determination of reaction endpoints and kinetic parameters. mt.com
Similarly, in situ NMR spectroscopy can provide detailed structural information on all species present in the reaction mixture, enabling the unambiguous identification of intermediates that might be unstable and difficult to isolate. iastate.eduwiley.com This is particularly powerful for elucidating complex reaction mechanisms. mpg.deacs.org
Table 3: Overview of Applicable In Situ Characterization Techniques
This interactive table summarizes advanced spectroscopic methods for real-time monitoring of the synthesis.
| Technique | Information Provided | Key Advantages | Typical Application | Reference |
| In Situ ATR-FTIR | Functional group changes, concentration profiles | High sensitivity, broad compatibility with reaction conditions | Monitoring reaction kinetics, identifying reaction endpoints | mt.comnih.gov |
| In Situ NMR | Detailed molecular structure, quantification of all species | Unambiguous identification of intermediates, mechanistic insights | Elucidating reaction pathways, studying labile species | rptu.deiastate.edu |
| Raman Spectroscopy | Vibrational modes, especially for non-polar bonds | Can be used in aqueous solutions, complementary to FTIR | Monitoring crystalline forms, studying reactions in biphasic systems |
Expanding Interdisciplinary Applications in Functional Materials and Chemical Biology
The distinct structural features of this compound—specifically its two carboxylic acid groups and a polymerizable acrylamide (B121943) moiety—make it a highly versatile building block for applications in materials science and chemical biology.
In functional materials, the dicarboxylic acid nature of the molecule makes it an ideal organic linker for the synthesis of metal-organic frameworks (MOFs). nih.govbrieflands.com By coordinating with various metal ions, it could self-assemble into porous crystalline materials with novel topologies. scirp.orgmdpi.com These MOFs could be designed to have applications in gas storage, separation, or catalysis. researchgate.net Furthermore, the acrylamide group offers a site for polymerization. wikipedia.org This could be exploited to create functional polymers or hydrogels. nih.gov For example, the molecule could be incorporated into a polyacrylamide backbone, creating a polymer decorated with benzoic acid groups, which could be used for ion exchange or as a smart material that responds to pH changes. rsc.org
In chemical biology, the molecule's structure is reminiscent of bifunctional probes. nih.govacs.orgnih.gov These molecules contain two distinct binding moieties connected by a linker and are designed to induce proximity between two proteins. dundee.ac.uk One could envision functionalizing the two ends of this compound to bind to a target protein of interest and, for example, an E3 ubiquitin ligase. Such a molecule, known as a Proteolysis-Targeting Chimera (PROTAC), would induce the degradation of the target protein, offering a powerful strategy for therapeutic intervention. dundee.ac.uk
Table 4: Potential Interdisciplinary Applications
This table outlines the prospective uses of the title compound in advanced materials and biological applications.
| Field | Application | Enabling Structural Feature(s) | Potential Outcome | Reference |
| Materials Science | Metal-Organic Framework (MOF) Linker | Two terminal carboxylic acid groups | Porous materials for catalysis or gas storage | brieflands.comscirp.org |
| Materials Science | Functional Polymer/Hydrogel | Acrylamide group for polymerization | pH-responsive materials, ion-exchange resins | nih.govrsc.org |
| Chemical Biology | Bifunctional Chemical Probe (e.g., PROTAC) | Two distinct, chemically addressable ends | Targeted protein degradation, induction of protein-protein interactions | nih.govdundee.ac.uk |
| Medicinal Chemistry | Drug Scaffold | Benzoic acid and amide functionalities | Development of novel enzyme inhibitors or receptor modulators | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (Z)-3-(3-carboxyacrylamido)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A two-step synthesis approach is often effective. First, react 3-aminobenzoic acid with (Z)-3-carboxyacryloyl chloride under anhydrous conditions (e.g., THF, 0–5°C), followed by acid-catalyzed cyclization. Optimization involves adjusting reaction temperature (e.g., 60–80°C for cyclization), stoichiometry (1:1.2 molar ratio of amine to acyl chloride), and catalyst (e.g., H₂SO₄ at 0.5% v/v). Purity can be enhanced via recrystallization in ethanol-water (3:1) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Monitor peaks at ~3085 cm⁻¹ (O–H stretch), ~1700 cm⁻¹ (C=O of carboxylic acid), and ~1650 cm⁻¹ (amide C=O) .
- NMR : Analyze aromatic protons (δ 7.2–8.1 ppm), acrylamido protons (δ 6.3–6.8 ppm, Z-configuration), and carboxylic acid protons (δ 12–13 ppm) .
- LC-MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients for quantification (m/z [M+H]⁺ calculated for C₁₁H₁₀N₂O₅: 257.06) .
Q. How can researchers ensure reproducibility in synthesizing this compound across different batches?
- Methodological Answer : Standardize protocols by:
- Using anhydrous solvents (e.g., THF stored over molecular sieves).
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1, Rf ≈ 0.3).
- Implementing quality control with HPLC (≥95% purity threshold) .
Advanced Research Questions
Q. How can tautomeric or stereochemical ambiguities in intermediates be resolved during synthesis?
- Methodological Answer : For tautomers (e.g., keto-enol forms), use dynamic NMR (DNMR) at variable temperatures (25–60°C) to observe coalescence. For stereochemical confirmation, employ NOESY to identify spatial proximity of substituents (e.g., Z-configuration via cross-peaks between acrylamido and aromatic protons) .
Q. What strategies mitigate contradictory data between computational predictions and experimental results (e.g., spectral shifts)?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict NMR/IR spectra. Compare with experimental data to identify solvation or conformational effects .
- Cross-Validation : Use multiple techniques (e.g., X-ray crystallography for absolute configuration, LC-MS for mass confirmation) .
Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
